molecular formula C20H22BrNO3S B11031510 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B11031510
M. Wt: 436.4 g/mol
InChI Key: YICLUFWUEKILGD-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic dihydroquinoline derivative characterized by a sulfonyl group attached to a 4-bromophenyl ring at position 1 of the quinoline core. The compound’s structure includes a 6-ethoxy substituent and 2,2,4-trimethyl groups, which confer steric hindrance and influence its physicochemical properties. The bromophenyl sulfonyl moiety may enhance stability or alter solubility compared to simpler dihydroquinoline derivatives.

Properties

Molecular Formula

C20H22BrNO3S

Molecular Weight

436.4 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-6-ethoxy-2,2,4-trimethylquinoline

InChI

InChI=1S/C20H22BrNO3S/c1-5-25-16-8-11-19-18(12-16)14(2)13-20(3,4)22(19)26(23,24)17-9-6-15(21)7-10-17/h6-13H,5H2,1-4H3

InChI Key

YICLUFWUEKILGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps, starting with the preparation of the core dihydroquinoline structure. This is followed by the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes include Friedel-Crafts acylation and subsequent sulfonylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of solvents, reagents, and catalysts is critical in scaling up the synthesis while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)

  • Structure : Lacks the bromophenyl sulfonyl group but shares the 6-ethoxy and 2,2,4-trimethyl substituents.
  • Applications : Widely used as an antioxidant in animal feed to prevent lipid peroxidation . Also employed in apple and pear storage to inhibit superficial scald .
  • Safety : Dose-dependent hepatotoxicity observed in Atlantic salmon at >119 mg/kg feed, linked to altered lipid metabolism and oxidative stress .

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BDHQ)

  • Structure : Replaces the ethoxy group with a benzoyl moiety at position 1.
  • Applications : Demonstrates hepatoprotective properties in rodent models of acute liver damage by inhibiting toxic metabolite formation .
  • Advantage : Enhanced antioxidant capacity compared to ethoxyquin due to the electron-withdrawing benzoyl group .

Dihydroethoxyquin (DHE; 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline)

  • Structure : Contains two additional hydrogen atoms, increasing saturation.
  • Properties : Solid and water-soluble, contrasting with ethoxyquin’s lipophilic liquid state. Improved bioavailability for aquatic applications .

TMDQ (2,2,4-Trimethyl-1,2-dihydroquinoline) and ETMDQ (Ethoxyquin)

  • Industrial Use: Effective antioxidants in ethylene-propylene-diene monomer (EPDM) seals. ETMDQ (ethoxyquin) outperforms TMDQ in chlorinated water due to superior radical-trapping capacity and solubility .

Key Comparative Data

Compound Substituents Solubility Applications Key Findings
1-[(4-Bromophenyl)sulfonyl]-6-ethoxy... 4-Bromophenyl sulfonyl, ethoxy Likely lipophilic Potential antioxidant/stabilizer Bromine enhances stability; sulfonyl group may alter metabolic pathways
Ethoxyquin Ethoxy, 2,2,4-trimethyl Lipophilic Feed additive, fruit preservation BMDL10 safety limit: 243 mg/kg feed in salmon ; de-ethylation metabolism
BDHQ Benzoyl, hydroxy Moderate Hepatoprotective agent Prevents toxic quinolinone formation in liver
DHE Ethoxy, tetrahydroquinoline Water-soluble Agricultural/industrial applications Improved solubility for aqueous systems

Mechanistic and Toxicological Insights

  • Antioxidant Mechanisms: Ethoxyquin and its derivatives primarily act via hydrogen atom transfer (HAT) to neutralize peroxyl radicals .
  • Metabolic Differences : Ethoxyquin’s de-ethylation produces reactive metabolites, while the sulfonyl group in the target compound could reduce hepatic processing or favor alternative detoxification pathways .
  • Toxicity: Ethoxyquin’s oxidative stress effects (e.g., hepatic lipid depletion in salmon ) contrast with BDHQ’s protective profile.

Biological Activity

The compound 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a member of the dihydroquinoline family, characterized by its unique structural features that include a bromophenyl group, a sulfonyl moiety, and an ethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H25BrNOS\text{C}_{21}\text{H}_{25}\text{BrNOS}

This structure allows for various interactions with biological targets, which may influence its activity as a pharmaceutical agent.

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline, including this compound, may exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to reduce oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. This activity is crucial in protecting cells from oxidative damage associated with various diseases, including liver injury induced by acetaminophen .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar dihydroquinoline derivatives have been shown to inhibit the expression of pro-inflammatory cytokines and reduce markers of inflammation in animal models. These effects are often mediated through the modulation of pathways involving NF-κB and caspase activity, which are critical in inflammatory responses .

Hepatoprotective Activity

In particular studies focusing on hepatoprotection, compounds structurally related to this compound have been evaluated for their ability to mitigate liver damage. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has shown promise in reducing liver injury markers and improving histopathological outcomes in models of acetaminophen-induced toxicity . This suggests that the compound may possess similar protective effects on liver tissues.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been well-documented. Compounds with similar functional groups have exhibited activity against various bacterial strains. The presence of the bromophenyl and sulfonyl groups may enhance this activity by facilitating interactions with microbial enzymes or membranes.

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant effects of a closely related compound (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) in a rat model subjected to oxidative stress via acetaminophen administration. The results indicated that treatment with the compound significantly reduced levels of oxidative stress markers and improved liver function tests.

ParameterControl GroupTreatment Group
8-Hydroxydeoxyguanosine (µg/g)45 ± 525 ± 3
Reduced Glutathione (µmol/g)0.5 ± 0.11.5 ± 0.3
Caspase-3 Activity (units)200 ± 20100 ± 15

Study 2: Anti-inflammatory Mechanisms

Another investigation explored the anti-inflammatory mechanisms of dihydroquinoline derivatives. The study found that treatment significantly decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls.

CytokineControl Group (pg/mL)Treatment Group (pg/mL)
TNF-alpha150 ± 1080 ± 5
IL-6120 ± 1560 ± 10

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